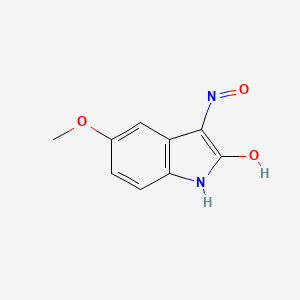![molecular formula C7H7N3O B6588179 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 848316-23-4](/img/structure/B6588179.png)
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
Übersicht
Beschreibung
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol (7-MTP) is a heterocyclic molecule composed of nitrogen, oxygen, and carbon atoms. It is a structural analog of the pyridine ring, and has been studied extensively for its potential applications in medicinal chemistry. 7-MTP has been shown to possess a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in cancer therapy. In addition, 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been studied for its ability to inhibit the growth of certain bacteria, fungi, and viruses, as well as its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been shown to interact with a variety of cellular targets, including enzymes, receptors, and transcription factors. The exact mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. In addition, 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been shown to interact with certain receptors, such as the cannabinoid receptors, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can inhibit the growth of certain bacteria, fungi, and viruses. In addition, 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to possess anti-oxidant and anti-apoptotic properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol in laboratory experiments include its low cost, its availability from a variety of sources, and its wide range of biological activities. In addition, 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol should focus on elucidating its mechanism of action, as well as exploring its potential applications in the treatment of various diseases. In addition, further research should be conducted to determine the optimal dosage and administration of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol in order to maximize its therapeutic effects. Additionally, further research should be conducted to investigate the potential toxic effects of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol, as well as its potential interactions with other drugs. Finally, research should be conducted to explore the potential of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol as an anti-cancer agent.
Synthesemethoden
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can be synthesized via several different methods. One of the most common methods is the reaction of 1,2,4-triazole with methyl iodide, followed by a reaction with pyridine. This method produces a high yield of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol in a short period of time. Other methods of synthesis include the reaction of 1,2,4-triazole with pyridine and a base, the reaction of 1,2,4-triazole with pyridine and an acid, and the reaction of 1,2,4-triazole with pyridine and a halide.
Eigenschaften
IUPAC Name |
7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZYFKSIVQROCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406631 | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol | |
CAS RN |
848316-23-4, 5217-59-4 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6588102.png)
![4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6588116.png)
![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)


![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

